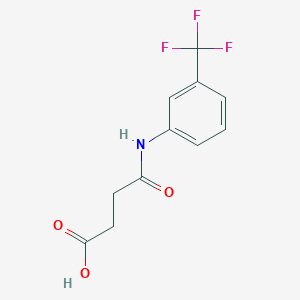

N-(3-Trifluoromethyl-phenyl)-succinamic acid

Description

Properties

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAUUCITWNACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308427 | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-93-3 | |

| Record name | NSC203940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Succinic anhydride undergoes nucleophilic attack by the amine group of 3-(trifluoromethyl)aniline, resulting in ring opening and formation of the monosubstituted amide. The reaction typically proceeds in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at ambient or slightly elevated temperatures (25–50°C).

Optimization Parameters

-

Solvent Selection : THF enhances solubility of both reactants, while DCM facilitates faster kinetics due to its low polarity.

-

Stoichiometry : A 1:1 molar ratio of amine to anhydride minimizes di-amide byproducts.

-

Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the amine or activating the anhydride.

Table 1: Representative Conditions for Direct Amidation

| Parameter | Value/Range |

|---|---|

| Solvent | THF, DCM |

| Temperature | 25–50°C |

| Catalyst | TEA (1.1 eq) |

| Reaction Time | 4–12 hours |

| Yield (Reported) | 60–75% (estimated) |

Mixed Anhydride Method

This method, adapted from patent WO2010128388A2, involves activating succinic acid as a mixed anhydride intermediate before amidation.

Synthetic Pathway

-

Mixed Anhydride Formation : Succinic acid reacts with alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., TEA) to generate a mixed anhydride.

-

Amidation : The mixed anhydride reacts with 3-(trifluoromethyl)aniline at low temperatures (-20°C to 5°C) to form the target compound.

Critical Process Parameters

-

Temperature Control : Maintaining subambient temperatures (-20°C to 5°C) during anhydride formation prevents side reactions.

-

Solvent Compatibility : Toluene or ethyl acetate optimizes anhydride stability and reagent solubility.

-

Workup : Filtration and solvent removal under reduced pressure yield crude product, which is purified via recrystallization.

Table 2: Mixed Anhydride Method Optimization

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene, ethyl acetate |

| Temperature | -20°C to 5°C |

| Base | TEA (1.2 eq) |

| Reaction Time | 2–4 hours |

| Yield (Patent Analogy) | 70–85% (estimated) |

Industrial-Scale Considerations

For large-scale production, the mixed anhydride method (Section 2) is preferred due to its scalability and cost efficiency. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

-

Solvent Recycling : Toluene recovery systems minimize waste.

-

In-Process Analytics : HPLC monitoring ensures consistent product quality.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Amidation | 60–75 | Low | Moderate |

| Mixed Anhydride | 70–85 | Medium | High |

| Carbodiimide Coupling | 65–80 | High | Low |

-

Mixed Anhydride offers the best balance of yield and scalability for industrial applications.

-

Direct Amidation is suitable for small-scale laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The amide bond can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of trifluoromethyl-substituted phenolic compounds.

Reduction: Formation of this compound derivatives with reduced amide bonds.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Trifluoromethyl-phenyl)-succinamic acid is primarily investigated for its role as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that derivatives of succinamic acid, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation, with IC50 values often below 100 nM in various cancer cell lines. For instance, phenotypic screening has linked the compound's efficacy to the modulation of phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) interactions, which are crucial for the sensitivity of certain cancers to treatment .

Neurokinin Receptor Modulation

Another promising application is in the modulation of neurokinin receptors, which are implicated in various pathophysiological conditions. This compound has been studied for its potential to prevent and treat diseases mediated by these receptors, such as bladder dysfunction and postoperative nausea .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of N-(3-Trifluoromethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Metabolic and Stability Profiles

- Metabolism : NDPS undergoes hepatic oxidation to hydroxylated succinamic acids, mediated by cytochrome P450 enzymes . Fluorinated analogs like N-(3,5-difluorophenyl)succinamic acid show altered metabolic pathways, with reduced nephrotoxicity compared to chlorinated derivatives .

- Crystal Stability : Substituents influence molecular packing. For example, N-(3-chlorophenyl)succinamic acid forms hydrogen-bonded chains, while N-(4-methyl-2-nitrophenyl)succinamic acid exhibits dimeric hydrogen-bonded networks . The -CF₃ group’s steric bulk may disrupt crystalline order, affecting solubility.

Key Research Findings

Substituent-Driven Toxicity : Chlorine substituents (e.g., NDPS) correlate with nephrotoxicity, whereas fluorine or trifluoromethyl groups may reduce adverse effects due to metabolic inertia .

Hydrogen Bonding and Bioactivity : Intramolecular N–H⋯O interactions (e.g., in N-(4-methyl-2-nitrophenyl)succinamic acid) stabilize bioactive conformations, enhancing enzyme inhibition .

Agricultural Utility : Succinamic acid derivatives with alkyl or arylalkyl side chains (e.g., N-(2-phenylethyl)succinamic acid) exhibit growth-promoting effects, suggesting tailored substituents for agrochemical design .

Biological Activity

N-(3-Trifluoromethyl-phenyl)-succinamic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticonvulsant effects, antibacterial properties, and anticancer potential, supported by various studies and data.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of this group can significantly influence the compound's interaction with biological targets, often leading to increased potency compared to similar compounds lacking this substitution.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives containing the succinamide structure. For instance, a series of compounds were assessed for their efficacy in animal models of epilepsy, demonstrating significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection (%) |

|---|---|---|---|

| N-(3-CF3-phenyl)-succinamic acid | 39.5 | 162.4 | 100 |

| Other derivatives | Varies | Varies | 50-100 |

The compound showed a median effective dose (ED50) of 39.5 mg/kg in the MES test, indicating strong anticonvulsant properties with a favorable safety profile as evidenced by a higher toxic dose (TD50) of 162.4 mg/kg .

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. Compounds with similar structures were tested against various bacterial strains, yielding minimum inhibitory concentrations (MICs) that demonstrate their effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results indicate that derivatives of this compound possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Potential

In addition to its anticonvulsant and antibacterial activities, this compound has shown promise in anticancer applications. Studies have evaluated its effects on several cancer cell lines, revealing notable cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 44.4 |

| HCT116 | 22.4 |

| PC3 | 17.8 |

The compound demonstrated IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer agent . Mechanistic studies suggest that it may induce apoptosis through the downregulation of key oncogenes such as EGFR and KRAS, further supporting its role in cancer therapy .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of this compound derivatives. One notable study synthesized a series of related compounds and assessed their biological activities using in vitro assays.

- Study on Anticonvulsant Activity : A molecular hybridization strategy was employed to create compounds that exhibited broad-spectrum anticonvulsant activity across multiple seizure models.

- Antibacterial Screening : Derivatives were screened against common pathogens, with some exhibiting potent antibacterial effects comparable to conventional antibiotics.

- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

Q & A

(Basic) What are the standard synthetic routes for preparing N-(3-Trifluoromethyl-phenyl)-succinamic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting succinic anhydride with 3-trifluoromethyl-aniline in a non-polar solvent like toluene. Key steps include:

- Dropwise addition of the aniline derivative to the anhydride solution under stirring.

- Acidic workup (e.g., dilute HCl) to remove unreacted starting materials.

- Recrystallization from ethanol or toluene to purify the product .

Optimization Strategies: - Use a 1:1 molar ratio of reactants to minimize side products.

- Monitor reaction completion via TLC or NMR.

- Slow solvent evaporation during recrystallization improves crystal quality for structural studies .

(Advanced) How can X-ray crystallography and SHELX software resolve ambiguities in the hydrogen bonding network of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving hydrogen bonding. Key steps include:

- Data Collection: Use a diffractometer (e.g., Oxford Xcalibur) with Mo/Kα radiation.

- Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement.

- Hydrogen Bond Analysis: Restrain N–H and O–H distances (e.g., 0.82–0.86 Å) during refinement. SHELXL identifies bifurcated H-bonds (e.g., intramolecular N–H⋯O(nitro) and intermolecular O–H⋯O(carbonyl)) .

Ambiguity Resolution: - Compare thermal displacement parameters to distinguish static disorder from dynamic motion.

- Validate hydrogen bond geometry using PLATON or Mercury software .

(Basic) Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- FTIR: Identifies functional groups:

- NMR:

- Elemental Analysis: Confirms C, H, N, and F composition within ±0.3% of theoretical values .

(Advanced) What methodologies are recommended for analyzing the impact of trifluoromethyl substituents on the conformational dynamics of succinamic acid derivatives?

Methodological Answer:

- Crystallographic Studies: Compare dihedral angles between the phenyl ring and amide group. For example:

- DFT Calculations: Use Gaussian or ORCA to model rotational barriers and optimize conformers.

- Hydrogen Bond Analysis: CF₃ groups influence H-bond strength via electron-withdrawing effects, altering packing motifs (e.g., chain vs. dimeric structures) .

(Advanced) How can researchers address contradictions in spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Scenario: Discrepancies in NMR chemical shifts vs. X-derived bond lengths.

- Resolution Steps:

- Verify sample purity (HPLC or melting point analysis).

- Re-examine crystallographic data for disorder or twinning using PLATON’s ADDSYM .

- Perform variable-temperature NMR to probe dynamic effects (e.g., rotameric equilibria).

- Cross-validate with solid-state NMR to reconcile solution vs. crystal-state data .

(Basic) What are the key intermolecular interactions governing the crystal packing of this compound?

Methodological Answer:

- Primary Interactions:

- N–H⋯O(carbonyl) chains along the [100] axis.

- O–H⋯O(carboxylic) inversion dimers forming R₂²(8) motifs .

- Secondary Interactions:

- C–F⋯H–C contacts (2.7–3.0 Å) contribute to layered packing.

- Validation: Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

(Advanced) How do trifluoromethyl substituents influence the biological activity of succinamic acid derivatives in structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Workflow:

- Synthesize analogs with varying substituents (e.g., CF₃, NO₂, CH₃).

- Test bioactivity (e.g., enzyme inhibition, root-promoting activity ).

- Correlate electronic parameters (Hammett σ) with activity.

- CF₃ Effects:

- Enhances metabolic stability via reduced oxidative metabolism.

- Modulates lipophilicity (logP) for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.